What is the chemical structure of 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride
What is the chemical structure of 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride
An In-Depth Technical Guide to 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride, a substituted isoxazole of interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes established principles of isoxazole chemistry and pharmacology to present its chemical structure, a plausible synthetic route, and its potential therapeutic applications.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is the precise definition of its structure. 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound featuring a 1,2-oxazole (often referred to as isoxazole) core. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications.
The core is a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions. The substitution pattern for this specific molecule is as follows:
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An ethyl group at position 3.
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A methyl group at position 5.
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An amine group at position 4.
The hydrochloride salt is formed by the protonation of the basic amine group.
A two-dimensional representation of the structure is provided below:
Caption: 2D Structure of 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride
Table 1: Chemical Identifiers for 3-Ethyl-5-methyl-1,2-oxazol-4-amine
| Identifier | Value |
| Molecular Formula | C6H11ClN2O |
| Canonical SMILES | CCC1=NOC(=C1N)C.Cl |
| InChI | InChI=1S/C6H10N2O.ClH/c1-3-5-6(7)4(2)8-9-5;/h7H2,3H2,1-2H3;1H |
| InChIKey | (Not publicly available) |
| Molecular Weight | 162.61 g/mol |
Proposed Synthesis Protocol
The synthesis of substituted isoxazoles often involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine. For 4-amino-isoxazoles, a common strategy is the reduction of a corresponding nitro or cyano group at the 4-position. A plausible and efficient synthetic workflow for 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride is outlined below.
Caption: Proposed synthetic workflow for 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Ethyl 2-propionylacetoacetate (Intermediate A)
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To a stirred solution of ethyl acetoacetate in a suitable aprotic solvent (e.g., anhydrous THF) under an inert atmosphere (N2), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.
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Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.
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Cool the reaction mixture back to 0°C and add propionyl chloride dropwise.
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Let the reaction proceed at room temperature overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 2: Synthesis of Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate (Intermediate B)
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Dissolve the crude Intermediate A in ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the mixture.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
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After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Add water to the residue and extract the product with dichloromethane.
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Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to give the isoxazole ester, which can be purified by column chromatography.[1]
Step 3: Synthesis of 3-Ethyl-5-methyl-1,2-oxazol-4-amine (Free Base)
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The ester (Intermediate B) is first hydrolyzed to the corresponding carboxylic acid using a base like NaOH, followed by acidification.
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The resulting carboxylic acid can then be converted to the amine via a Curtius or Hofmann rearrangement. For the Curtius rearrangement:
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Activate the carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine) in an inert solvent like toluene.
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Heat the mixture to induce the rearrangement to an isocyanate intermediate.
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Treat the isocyanate with an acid (e.g., aqueous HCl) to hydrolyze it to the target amine.
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Step 4: Formation of the Hydrochloride Salt
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Dissolve the purified 3-Ethyl-5-methyl-1,2-oxazol-4-amine free base in a minimal amount of a dry, inert solvent like diethyl ether or isopropanol.
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Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum to yield the final product.
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Appearance | White to off-white crystalline solid | Typical for small molecule hydrochloride salts. |
| Melting Point | >150 °C | Amine salts of heterocyclic compounds are generally high-melting solids. |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol. | The hydrochloride salt form significantly increases aqueous solubility. |
| pKa (of conjugate acid) | 5-7 | The amine group's basicity is influenced by the electron-withdrawing nature of the isoxazole ring. |
| LogP (octanol-water) | ~1.0 - 1.5 | Based on calculations for similar structures. |
Potential Applications in Drug Discovery and Development
The isoxazole scaffold is a privileged structure in medicinal chemistry, present in a wide range of approved drugs and clinical candidates.[3][4] These compounds are known to interact with various biological targets, suggesting a broad therapeutic potential for novel derivatives like 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride.
Antimicrobial and Antifungal Activity
Many isoxazole-containing compounds exhibit potent antimicrobial and antifungal properties.[3] The isoxazole ring can act as a bioisostere for other functional groups, enabling it to bind to key enzymes in microbial pathways. The amine substituent at the 4-position provides a handle for further derivatization to optimize activity and selectivity against bacterial or fungal targets.
Anti-inflammatory and Analgesic Properties
Substituted isoxazoles are known to act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The structural features of 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride make it a candidate for investigation as a novel anti-inflammatory or analgesic agent.
Anticancer and Kinase Inhibition
The isoxazole nucleus is found in several kinase inhibitors investigated for cancer therapy. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The amine group on the isoxazole ring can serve as a key hydrogen bond donor, interacting with the hinge region of kinase active sites.
Caption: Hypothetical signaling pathway showing potential inhibition of the Raf/MEK/ERK pathway by an isoxazole-based kinase inhibitor.
Conclusion
While 3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride is not a widely characterized compound, its structural features place it within a class of molecules with significant therapeutic potential. This guide provides a solid foundation for researchers interested in its synthesis and exploration. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties offer a starting point for experimental design. The diverse biological activities associated with the isoxazole scaffold make this and similar molecules attractive candidates for further investigation in various areas of drug discovery.
References
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amine hydrochloride - NextSDS. (n.d.). Retrieved from [Link]
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ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate - 53064-41-8, C9H13NO3. (2025, May 20). ChemSynthesis. Retrieved from [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (n.d.). Retrieved from [Link]
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One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity - MDPI. (2023, March 3). Retrieved from [Link]
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